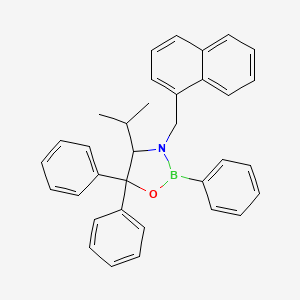
4-Isopropyl-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropyl-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound features a boron atom integrated into an oxazaborolidine ring, which is further substituted with isopropyl, naphthalen-1-ylmethyl, and triphenyl groups. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine typically involves the reaction of a boronic acid derivative with an appropriate amine and aldehyde under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the oxazaborolidine ring. The process requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The steps include the preparation of intermediate compounds, purification through recrystallization or chromatography, and final assembly of the oxazaborolidine ring. The scalability of the process is crucial for industrial applications, ensuring consistent yield and purity.
化学反应分析
Types of Reactions: 4-Isopropyl-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced boron-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include boronic esters, reduced boron compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Isopropyl-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds. Its unique structure allows for selective interactions with various substrates, making it valuable in organic synthesis.
Biology: The compound is studied for its potential as a boron carrier in boron neutron capture therapy (BNCT), a targeted cancer treatment. Its ability to deliver boron atoms to specific cells enhances the efficacy of BNCT.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its boron-containing structure for targeted therapeutic applications.
Industry: The compound is used in the development of advanced materials, including polymers and composites, where its boron content imparts unique properties such as increased thermal stability and mechanical strength.
作用机制
The mechanism of action of 4-Isopropyl-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on biomolecules, facilitating targeted delivery and selective reactions. In BNCT, the compound accumulates in cancer cells, and upon neutron irradiation, the boron atoms undergo nuclear reactions that produce high-energy particles, selectively destroying the cancer cells while sparing healthy tissue.
相似化合物的比较
- 4-Isopropyl-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine
- 4-Isopropyl-3-(naphthalen-2-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine
- 4-Isopropyl-3-(phenylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine
Comparison: Compared to similar compounds, this compound stands out due to its unique naphthalen-1-ylmethyl substitution, which enhances its stability and reactivity. This substitution also imparts distinct electronic properties, making it more effective in catalytic and therapeutic applications. The presence of the naphthalen-1-ylmethyl group allows for stronger π-π interactions, contributing to its higher affinity for certain molecular targets.
属性
分子式 |
C34H32BNO |
|---|---|
分子量 |
481.4 g/mol |
IUPAC 名称 |
3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-4-propan-2-yl-1,3,2-oxazaborolidine |
InChI |
InChI=1S/C34H32BNO/c1-26(2)33-34(29-18-6-3-7-19-29,30-20-8-4-9-21-30)37-35(31-22-10-5-11-23-31)36(33)25-28-17-14-16-27-15-12-13-24-32(27)28/h3-24,26,33H,25H2,1-2H3 |
InChI 键 |
KMDAQDQUTLTEPL-UHFFFAOYSA-N |
规范 SMILES |
B1(N(C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate, xsodium salt yhydrate](/img/structure/B12513400.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea](/img/structure/B12513423.png)

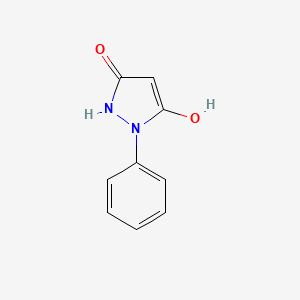
![2,3,4,5,6-Pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12513455.png)
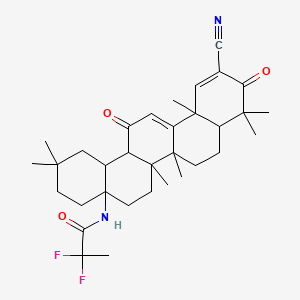

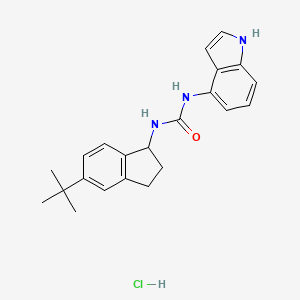
![3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B12513483.png)
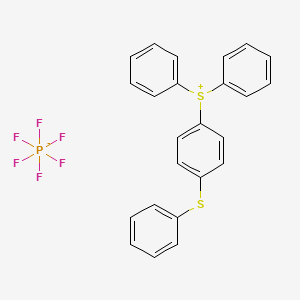
![2-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B12513502.png)

![1-(4-Chlorophenyl)-3-[1-ethoxy-2-(1,2,4-triazol-1-YL)ethylidene]urea](/img/structure/B12513508.png)
